1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
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Description
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C24H24ClN7O3 and its molecular weight is 493.95. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
- Research has shown that derivatives of 1,2,4-triazole, which are chemically related to the compound , have exhibited antimicrobial activities. These activities are notable against various microorganisms (Bektaş et al., 2007).
Anticancer Properties
- A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, similar to the compound of interest, were synthesized and found to have potential anticancer activities, particularly against breast cancer cells (Yurttaş et al., 2014).
Crystal Structure Analysis
- The crystal structure of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, has been synthesized and analyzed. This study contributes to the understanding of the molecular structures of such compounds (Repich et al., 2017).
Antihypertensive Agents
- Some 1,2,4-triazolol[1,5-alpha]pyrimidines, which share structural similarities with the compound , have shown promising antihypertensive activity (Bayomi et al., 1999).
5-HT2 Antagonist Activity
- Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which are structurally related to the compound, have been tested for their 5-HT2 and alpha 1 receptor antagonist activity, indicating potential use in neurological applications (Watanabe et al., 1992).
Synthesis and Characterization
- The synthesis and characterization of various derivatives of triazole, pyrimidine, and other related compounds have been extensively studied, contributing to the understanding of the chemical properties and potential applications of such compounds in various fields (Darweesh et al., 2016).
Properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN7O3/c1-34-19-8-3-16(13-20(19)35-2)14-21(33)30-9-11-31(12-10-30)23-22-24(27-15-26-23)32(29-28-22)18-6-4-17(25)5-7-18/h3-8,13,15H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBJJJRDQXJKPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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